molecular formula C18H22N2O3 B1385870 N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide CAS No. 1020055-52-0

N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide

Cat. No.: B1385870
CAS No.: 1020055-52-0
M. Wt: 314.4 g/mol
InChI Key: VUOOBSKXEWBUGU-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features an amino group, a methyl group, and an ethoxyethoxy group attached to a benzamide core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-2-methylbenzoic acid and 2-(2-ethoxyethoxy)aniline.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 3-amino-2-methylbenzoic acid and the amino group of 2-(2-ethoxyethoxy)aniline. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of “this compound” may involve optimized reaction conditions, including:

    Solvent Selection: Choosing appropriate solvents to enhance reaction efficiency and yield.

    Catalysts: Utilizing catalysts to accelerate the reaction and improve selectivity.

    Scale-Up: Implementing large-scale reactors and continuous flow processes to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

“N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Nitro derivatives or quinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of “N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    Gene Expression: The compound could influence gene expression, affecting cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-2-methylphenyl)-benzamide
  • N-(2-Ethoxyethoxy)-benzamide
  • N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

Uniqueness

“N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-22-11-12-23-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)2/h4-10H,3,11-12,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOOBSKXEWBUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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